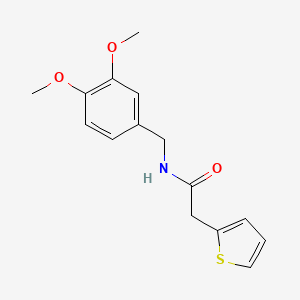

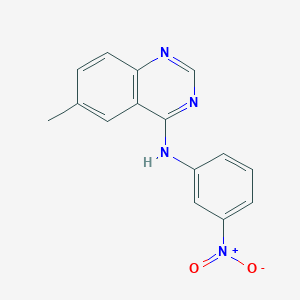

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide belongs to a class of compounds characterized by the presence of an acetamide moiety, which is a common functional group in many natural and pharmaceutical products. This compound, like its related derivatives, has been studied for various synthetic and chemical applications (Sakai et al., 2022).

Synthesis Analysis

Synthesis of compounds related to N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide involves reactions with various alkyl halides and sulfonates to afford substituted products. The synthesis process is often aimed at creating stable, easy-to-handle compounds that can be transformed under certain conditions (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-Chloro-α,α-dimethoxybenzyl)acetamide, has been characterized in detail. These structures typically exhibit specific conformational characteristics determined by their functional groups and molecular geometry (Hajjem et al., 1993).

Chemical Reactions and Properties

In the context of chemical reactions, these compounds demonstrate a variety of interactions. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group in certain derivatives, and its removal or transformation can be influenced by various chemical agents (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their application in synthetic chemistry. Detailed analysis of these properties is essential for understanding their behavior in different environments and reactions.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, are significant for their application in the synthesis of more complex molecules. For instance, the study of amide-protecting groups and their influence on glycosylation reactions highlights the importance of understanding these chemical properties (Kelly & Jensen, 2001).

科学的研究の応用

Photoreactivity Studies

In photoreactivity studies, compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide show varied decomposition rates under irradiation, influenced by their linkages (ether or carbonate) and the substitution pattern on the benzyl group. These findings suggest potential applications in designing light-responsive systems (Katritzky et al., 2003).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of similar compounds provides valuable insights into molecular conformation and reactivity. For instance, N-(4-Chloro-α,α-dimethoxybenzyl)acetamide has been characterized to understand its conformation, which is essential for its chemical behavior and potential applications in drug design and synthesis (Hajjem et al., 1993).

Amide Protecting Group for Glycosyl Donors

The use of 2,4-Dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors showcases the versatility of dimethoxybenzyl derivatives in synthetic chemistry, particularly in glycosylation reactions. This approach improves yields and selectivity, demonstrating the compound's utility in complex organic syntheses (Kelly & Jensen, 2001).

Advanced Synthesis Techniques

Advanced synthesis techniques involving p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlight the application of these motifs in creating N-alkylacetamides and carbamates, crucial intermediates in pharmaceutical and natural product synthesis. These methodologies offer versatile routes to complex molecules, underscoring the importance of such derivatives in synthetic organic chemistry (Sakai et al., 2022).

Vibrational and Structural Properties

The evaluation of the structural, electronic, topological, and vibrational properties of N-(3,4-dimethoxybenzyl)-hexadecanamide, a related compound, using various spectroscopic techniques, provides comprehensive insights into the molecule's characteristics. Such studies are pivotal for understanding the molecule's behavior in different environments and can guide the development of new materials with tailored properties (Chain et al., 2017).

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-18-13-6-5-11(8-14(13)19-2)10-16-15(17)9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRNETJOZOQLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330665 |

Source

|

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

878227-19-1 |

Source

|

| Record name | N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)